Aptiganel

Description

NMDA receptor antagonist used to study the effects of stroke; structure given in first source; RN given refers to hydrochloride

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Propriétés

IUPAC Name |

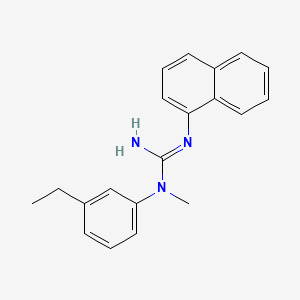

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNCJMURTMZBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048432 | |

| Record name | Aptiganel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137159-92-3 | |

| Record name | Aptiganel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137159-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aptiganel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137159923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aptiganel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APTIGANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46475LV84I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Preclinical Profile of Aptiganel: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptiganel (also known as CNS 1102 and Cerestat) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke.[1] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its activity in rodent models of cerebral ischemia. While the compound ultimately failed to show efficacy in human clinical trials, an examination of its preclinical profile offers valuable insights into the development of neuroprotective agents.[2][3]

Pharmacodynamics of this compound

This compound exerts its neuroprotective effects by targeting the ion channel of the NMDA receptor, a key player in the excitotoxic cascade initiated by cerebral ischemia.

Mechanism of Action

During an ischemic event, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of NMDA receptors. This, in turn, results in a massive influx of calcium ions into neurons, triggering a cascade of intracellular events that lead to cell death. As a non-competitive antagonist, this compound binds to a site within the ion channel of the NMDA receptor, physically blocking the influx of calcium and other ions. This action is independent of the glutamate binding site, making it an effective blocker even in the presence of high glutamate concentrations. This compound is characterized as a high-affinity antagonist for this ion channel site.

dot

Caption: this compound's mechanism of action in ischemic stroke.

Receptor Binding Affinity

The affinity of this compound for the NMDA receptor ion channel has been quantified in radioligand binding assays. These studies demonstrate a high and selective affinity for its target site.

| Compound | Target | Assay Radioligand | IC50 (nM) | Affinity for Sigma Receptor (IC50, nM) |

| This compound (CNS 1102) | NMDA Receptor Ion Channel | [3H]-(+)-5(S)-methyl-10(R),11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (MK-801) | 36 | 2540 |

| Data from a study on N,N'-diarylguanidine derivatives. |

In Vivo Efficacy in Preclinical Stroke Models

This compound has demonstrated significant neuroprotective efficacy in rodent models of focal cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model. Studies have shown that treatment with this compound, even when initiated up to one hour after the ischemic insult, can reduce the volume of brain damage by 40% to 70%.

| Animal Model | Ischemia Model | Dosing Regimen | Key Findings |

| Rat | Temporary Focal Ischemia (15 min) | 1.13 mg/kg IV bolus followed by 0.33 mg/kg/hour IV infusion for 3.75 hours | Significant protection of both cerebral gray and white matter; improved neurological score. |

| Rat | Permanent or Temporary MCAO | Not specified | Reduced brain damage by 40-70% when administered up to 1 hour post-occlusion. |

Pharmacokinetics of this compound

Preclinical Plasma Concentration

Across various preclinical models of focal cerebral ischemia, a plasma concentration of greater than 10 ng/mL has been identified as neuroprotective.

Human Pharmacokinetic Parameters (for context)

While not preclinical data, the pharmacokinetic profile of this compound has been characterized in healthy human volunteers. These parameters provide a point of reference for the drug's disposition.

| Parameter | Value |

| Half-life (t½) | ~4 hours |

| Mean Clearance | 18 mL/min per kilogram |

| Protein Binding | 88% |

| Metabolism | Hepatic |

| Primary Excretion | Feces |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model to simulate ischemic stroke. The following is a generalized protocol for the intraluminal suture method.

dot```dot digraph "MCAO_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Anesthesia [label="Anesthetize Rat\n(e.g., Isoflurane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incision [label="Midline Neck Incision", fillcolor="#F1F3F4", fontcolor="#202124"]; Vessel_Isolation [label="Isolate Common, Internal &\nExternal Carotid Arteries (CCA, ICA, ECA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligation [label="Ligate ECA", fillcolor="#F1F3F4", fontcolor="#202124"]; Suture_Insertion [label="Insert Suture via ECA into ICA\nto Occlude Middle Cerebral Artery (MCA)", fillcolor="#FBBC05", fontcolor="#202124"]; Occlusion [label="Maintain Occlusion\n(e.g., 60-120 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Withdraw Suture\n(for transient MCAO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Op [label="Suture Incision &\nPost-operative Care", fillcolor="#F1F3F4", fontcolor="#202124"]; Assessment [label="Assess Neurological Deficit &\nInfarct Volume (e.g., TTC staining)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Anesthesia -> Incision [color="#5F6368"]; Incision -> Vessel_Isolation [color="#5F6368"]; Vessel_Isolation -> Ligation [color="#5F6368"]; Ligation -> Suture_Insertion [color="#5F6368"]; Suture_Insertion -> Occlusion [color="#5F6368"]; Occlusion -> Reperfusion [color="#5F6368"]; Reperfusion -> Post_Op [color="#5F6368"]; Post_Op -> Assessment [color="#5F6368"]; }

Caption: Workflow for an NMDA receptor binding assay.

Detailed Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffer solution. The homogenate is centrifuged to isolate the cell membranes, which contain the NMDA receptors.

-

Assay Incubation: The prepared membranes are incubated in the presence of a radiolabeled ligand that specifically binds to the NMDA receptor ion channel (e.g., [³H]MK-801) and varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.

Conclusion

This compound demonstrated a promising preclinical profile as a neuroprotective agent, with a clear mechanism of action, high affinity for the NMDA receptor, and significant efficacy in rodent models of stroke at plasma concentrations exceeding 10 ng/mL. However, the lack of translation to clinical efficacy underscores the challenges in developing neuroprotective therapies for acute ischemic stroke. This technical guide summarizes the key preclinical pharmacodynamic and pharmacokinetic findings for this compound, providing a valuable reference for researchers in the field of neuroprotective drug development. The detailed experimental protocols for the MCAO model and NMDA receptor binding assays offer a methodological framework for the evaluation of future neuroprotective candidates.

References

- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Aptiganel Hydrochloride in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel hydrochloride (CNS 1102), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest for its neuroprotective potential, particularly in the context of acute ischemic stroke.[1][2][3] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its physicochemical properties, with solubility and stability in solution being paramount for formulation development, bioavailability, and overall therapeutic success. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound hydrochloride in various solvents and conditions. It is designed to be a critical resource for researchers, scientists, and drug development professionals engaged in the study and formulation of this compound. This document collates quantitative data into structured tables, outlines detailed experimental protocols for solubility and stability assessment, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound Hydrochloride

This compound hydrochloride is the salt form of this compound, a compound that exerts its neuroprotective effects by blocking the ion channel associated with the NMDA receptor.[4][5] Overstimulation of NMDA receptors by the excitatory neurotransmitter glutamate is a key mechanism of neuronal damage in ischemic stroke. By antagonizing this receptor, this compound hydrochloride reduces the influx of calcium ions into neurons, thereby mitigating the downstream neurotoxic cascade. The development of a viable parenteral formulation for this compound hydrochloride, intended for intravenous administration in acute medical settings, necessitates a thorough understanding of its solubility and stability characteristics.

Solubility of this compound Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound hydrochloride, as a salt, exhibits significantly enhanced aqueous solubility compared to its free base form, which is practically insoluble in water. This characteristic is a common strategy employed in pharmaceutical development to improve the dissolution of lipophilic compounds.

Quantitative Solubility Data

The solubility of this compound hydrochloride has been determined in various common pharmaceutical solvents. The available data are summarized in the table below for easy comparison. It is noteworthy that some discrepancies exist in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as temperature and pH.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Comments |

| Water | 17 | 50.0 | One source reports a lower value of 5.00 mg/mL. The higher value is more frequently cited. |

| Dimethyl Sulfoxide (DMSO) | 80 | 235.4 | Sonication is recommended to aid dissolution. |

| Ethanol | Moderately Soluble | Data not available | Predicted based on chemical structure. |

| Methanol | Moderately Soluble | Data not available | Predicted based on chemical structure. |

Molecular Weight of this compound Hydrochloride: 339.87 g/mol

Factors Influencing Solubility

The solubility of this compound hydrochloride is influenced by several factors, most notably pH. As the hydrochloride salt of a weak base, its solubility is expected to be higher in acidic conditions where the molecule is protonated and exists in its more soluble ionic form. As the pH increases towards the pKa of the guanidine group, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The pKa of the guanidine group in this compound suggests that it will be predominantly protonated at physiological pH.

Stability of this compound Hydrochloride in Solution

The chemical stability of a drug in solution is crucial for ensuring its safety and efficacy throughout its shelf life and during administration. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. While specific kinetic data for the degradation of this compound hydrochloride is not extensively available in the public domain, forced degradation studies indicate its susceptibility to degradation under certain stress conditions.

Degradation Pathways

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. For this compound hydrochloride, the likely degradation pathways include:

-

Hydrolysis: The guanidine functional group may be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.

-

Oxidation: The aromatic rings and the tertiary amine could be potential sites for oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds.

Factors Influencing Stability

Several factors can influence the stability of this compound hydrochloride in solution:

-

pH: The rate of hydrolysis is often pH-dependent. For many compounds, a V-shaped pH-rate profile is observed, with maximum stability at a specific pH range.

-

Temperature: Degradation reactions are generally accelerated at higher temperatures, following the principles of the Arrhenius equation.

-

Light: Exposure to light can provide the energy to initiate photochemical degradation reactions.

-

Presence of Oxidizing Agents: The presence of peroxides or dissolved oxygen can promote oxidative degradation.

-

Formulation Excipients: The choice of excipients in a formulation can significantly impact the stability of the API through chemical interactions.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and assessing the stability of this compound hydrochloride in solution. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific research needs.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound hydrochloride powder is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: The containers are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound hydrochloride in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean of multiple determinations, typically in mg/mL or mM.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure complete dissolution).

-

Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

-

Acid Hydrolysis: The solution is mixed with an equal volume of an acidic solution (e.g., 0.1 N to 1 N HCl) and heated (e.g., at 60-80 °C) for a specified time.

-

Base Hydrolysis: The solution is mixed with an equal volume of a basic solution (e.g., 0.1 N to 1 N NaOH) and heated (e.g., at 60-80 °C) for a specified time.

-

Oxidation: The solution is mixed with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and kept at room temperature or slightly elevated temperature.

-

Thermal Degradation: The solution is heated at a high temperature (e.g., 80 °C) in a neutral pH buffer.

-

Photodegradation: The solution is exposed to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period, alongside a control sample protected from light.

-

-

Sample Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed using a stability-indicating HPLC method. The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Data Analysis: The percentage of degradation is calculated. The results help in understanding the degradation pathways and in the development of a robust analytical method capable of separating the parent drug from its degradation products.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

This compound hydrochloride acts as a non-competitive antagonist at the NMDA receptor. The following diagram illustrates the signaling cascade initiated by NMDA receptor activation, which this compound hydrochloride inhibits.

Experimental Workflow for Solubility and Stability Analysis

The following diagram outlines a typical workflow for the assessment of solubility and stability of a new drug candidate like this compound hydrochloride.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound hydrochloride in solution. The data indicates that this compound hydrochloride possesses favorable aqueous solubility for the development of parenteral formulations, a critical attribute for its intended use in acute ischemic stroke. However, the compound's susceptibility to degradation under various stress conditions highlights the need for careful formulation and storage considerations. The provided experimental protocols offer a framework for researchers to conduct further investigations to generate more comprehensive and quantitative stability data, such as pH-rate profiles and degradation kinetics. A thorough understanding of these physicochemical properties is indispensable for the successful development of a safe, effective, and stable drug product. The diagrams included in this guide serve to visually contextualize the mechanism of action and the experimental processes involved in the characterization of this promising neuroprotective agent. Further research to generate specific, quantitative stability data for this compound hydrochloride is highly encouraged to support its potential clinical applications.

References

- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of the NMDA ion-channel blocker, this compound hydrochloride, as a neuroprotective agent for acute CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and tolerability study of this compound hydrochloride in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Aptiganel's Antagonist Activity at the NMDA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel (CNS 1102) is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in excitatory synaptic transmission and plasticity.[1] This document provides an in-depth technical guide on the in vitro characterization of this compound's antagonist activity. It details the methodologies for key experiments, presents available quantitative data, and visualizes the underlying molecular pathways and experimental workflows. While extensive clinical trials were conducted on this compound for acute ischemic stroke, this guide focuses on the foundational in vitro pharmacological assessment of its mechanism of action.[1][2]

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders, including stroke and traumatic brain injury. The NMDA receptor possesses multiple binding sites, offering various targets for pharmacological intervention.

This compound is a diarylguanidine derivative that acts as a non-competitive antagonist at the NMDA receptor.[1] It exerts its effect by binding with high affinity to a site within the receptor's ion channel, thereby blocking the influx of cations like Ca2+ and Na+.[1] This mechanism of action makes this compound a potential neuroprotective agent by preventing the downstream cascade of excitotoxic cell death.

Quantitative Analysis of this compound's Antagonist Activity

The in vitro antagonist properties of this compound have been assessed using various techniques to determine its binding affinity and functional inhibition of the NMDA receptor. The following tables summarize the key quantitative data, though specific values for this compound are not extensively reported in publicly available literature. The data presented for other non-competitive antagonists provide a comparative context.

Table 1: Radioligand Binding Affinity Data for Non-Competitive NMDA Receptor Antagonists

| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) |

| This compound (CNS 1102) | [3H]MK-801 | Rat Brain Membranes | High Affinity (Specific value not cited) | Data not available |

| MK-801 | [3H]MK-801 | Rat Cortical Membranes | - | ~5.5 |

| Phencyclidine (PCP) | [3H]MK-801 | Rat Brain Membranes | - | ~100.8 |

| Ketamine | [3H]MK-801 | Rat Brain Membranes | - | ~922.2 |

Table 2: Functional Inhibition of NMDA Receptor Activity

| Compound | Assay Type | Cell Type | Endpoint Measured | IC50 (µM) |

| This compound (CNS 1102) | Data not available | Data not available | Data not available | Data not available |

| Memantine | NMDA-induced Ca2+ influx | Cultured Rat Cerebellar Granule Neurons | Intracellular Ca2+ concentration | 1.5 ± 0.1 |

| Amantadine | NMDA-induced Ca2+ influx | Cultured Rat Cerebellar Granule Neurons | Intracellular Ca2+ concentration | 92 ± 29 |

Experimental Protocols

This section details the standard in vitro methodologies used to characterize the antagonist activity of compounds like this compound at the NMDA receptor.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site. For non-competitive antagonists like this compound, [3H]MK-801 is a commonly used radioligand as it also binds within the ion channel.

Protocol:

-

Membrane Preparation:

-

Whole brains or specific brain regions (e.g., cortex) from rodents are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

-

Binding Reaction:

-

A fixed concentration of the radioligand (e.g., [3H]MK-801) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-competitive antagonist (e.g., unlabeled MK-801).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptor channels in response to agonist application and the inhibitory effect of an antagonist.

Protocol:

-

Cell Preparation:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines expressing recombinant NMDA receptors are grown on coverslips.

-

-

Recording Setup:

-

A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).

-

A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.

-

-

Whole-Cell Configuration:

-

The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed.

-

The membrane patch under the pipette tip is then ruptured by applying gentle suction, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

-

-

Data Acquisition:

-

The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (e.g., glycine).

-

The antagonist (this compound) is then co-applied with the agonists to measure the degree of current inhibition.

-

The concentration-response relationship for the antagonist is determined by applying a range of concentrations.

-

-

Data Analysis:

-

The peak or steady-state current amplitude in the presence of the antagonist is compared to the control current (agonists alone).

-

The IC50 value for the inhibition of the NMDA receptor-mediated current is calculated.

-

Calcium Imaging Assay

This assay measures the influx of calcium through NMDA receptor channels upon activation and its inhibition by an antagonist using fluorescent calcium indicators.

Protocol:

-

Cell Preparation and Dye Loading:

-

Cultured neurons or cell lines are grown on glass-bottom dishes or coverslips.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological buffer. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

-

Imaging Setup:

-

The dish or coverslip is placed on the stage of a fluorescence microscope equipped with a camera for image acquisition.

-

The cells are continuously perfused with a physiological salt solution.

-

-

Experimental Procedure:

-

A baseline fluorescence level is recorded before any stimulation.

-

The cells are then stimulated with NMDA and a co-agonist to induce calcium influx.

-

The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time.

-

After a washout period, the cells are pre-incubated with the antagonist (this compound) and then co-stimulated with the agonists to measure the inhibition of the calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

-

The peak or integrated calcium response in the presence of the antagonist is compared to the control response.

-

The IC50 value for the inhibition of the NMDA-induced calcium influx is determined from the concentration-response curve.

-

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and this compound's Site of Action

Caption: this compound non-competitively blocks the NMDA receptor ion channel, preventing excitotoxicity.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity using a radioligand binding assay.

Logical Relationship in Whole-Cell Patch-Clamp Experiment

Caption: Logical flow of a whole-cell patch-clamp experiment to characterize this compound's inhibition.

Conclusion

References

The Neuroprotective Potential of Aptiganel (CNS-1102) in Preclinical Stroke Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel (CNS-1102), a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrated significant neuroprotective effects in various animal models of ischemic stroke. By blocking the ion channel of the NMDA receptor, this compound mitigates the excitotoxic cascade triggered by excessive glutamate release during cerebral ischemia. Preclinical studies in rodent models of focal cerebral ischemia have shown that this compound can reduce infarct volume, protect both gray and white matter, and improve neurological outcomes. This technical guide provides an in-depth overview of the core preclinical evidence supporting the neuroprotective effects of this compound, detailing the experimental methodologies, summarizing key quantitative data, and illustrating the underlying signaling pathways. Despite its promise in animal models, it is crucial to note that this compound failed to demonstrate efficacy in human clinical trials for acute ischemic stroke.[1][2] Understanding the dichotomy between the preclinical success and clinical failure of this compound offers valuable insights for future neuroprotective drug development.

Mechanism of Action: Targeting the Excitotoxic Cascade

Ischemic stroke initiates a complex series of pathophysiological events, with excitotoxicity being a key driver of neuronal death. The process begins with a lack of oxygen and glucose, leading to energy failure and depolarization of neuronal membranes. This triggers a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft. Glutamate over-activates its receptors, particularly the NMDA receptors.

This compound exerts its neuroprotective effects by directly targeting the NMDA receptor. It acts as a non-competitive antagonist, binding to a site within the ion channel of the receptor.[1] This blockade prevents the excessive influx of calcium ions (Ca2+) into the neuron, a critical step in the excitotoxic cascade. By attenuating the rise in intracellular Ca2+, this compound helps to prevent the activation of downstream neurotoxic pathways, including the activation of proteases, lipases, and nitric oxide synthase, ultimately preserving neuronal integrity.[3]

Below is a diagram illustrating the signaling pathway of NMDA receptor-mediated excitotoxicity and the point of intervention for this compound.

References

- 1. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Aptiganel (CNS 1102): A Technical Guide to its Modulation of Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aptiganel (CNS 1102) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission in the central nervous system. It exerts its modulatory effect by binding to a site within the ion channel of the NMDA receptor, thereby blocking the influx of cations. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While this compound showed promise in preclinical models of neuroprotection, particularly in the context of ischemic stroke, it ultimately failed to demonstrate efficacy in human clinical trials. Understanding its pharmacological profile remains crucial for the broader field of glutamatergic modulation in drug development.

Introduction to Glutamatergic Neurotransmission and the NMDA Receptor

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its effects are mediated by a family of ionotropic and metabotropic receptors. The NMDA receptor is a unique ionotropic glutamate receptor that functions as a ligand-gated ion channel. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of sodium (Na⁺) and, significantly, calcium (Ca²⁺) ions. This Ca²⁺ influx triggers a cascade of intracellular signaling events.

This compound: Mechanism of Action

This compound is classified as a non-competitive, open-channel blocker of the NMDA receptor.[1] Its mechanism of action does not involve competing with glutamate or glycine for their binding sites. Instead, this compound binds to a site located within the ion channel pore of the NMDA receptor. This binding site is accessible only when the channel is in its open conformation, meaning that both glutamate and the co-agonist must be bound and the magnesium block must be relieved. By physically occluding the channel, this compound prevents the transmembrane flow of ions, most notably Ca²⁺, thereby attenuating the downstream signaling cascades initiated by NMDA receptor activation.

Signaling Pathway of Glutamatergic Neurotransmission and this compound's Point of Intervention

Caption: Glutamatergic signaling at the synapse and this compound's mechanism of action.

Quantitative Data

| Parameter | Value | Species/Model | Reference |

| Neuroprotective Plasma Concentration | ~10 ng/mL | Rat models of focal cerebral ischemia | [2][3] |

| Maximum Tolerated Dose (IV, 15 min) | 30 µg/kg | Healthy Human Volunteers | [4] |

| High-Dose Regimen (Clinical Trial) | 5 mg bolus + 0.75 mg/h for 12h | Human Stroke Patients | [5] |

| Low-Dose Regimen (Clinical Trial) | 3 mg bolus + 0.5 mg/h for 12h | Human Stroke Patients |

Experimental Protocols

Detailed protocols from the original preclinical and clinical studies of this compound are proprietary and not fully published. However, the following sections describe the standard, detailed methodologies for the key types of experiments that would have been used to characterize this compound's role in modulating glutamatergic neurotransmission.

Radioligand Binding Assay for NMDA Receptor Occupancy

This assay is used to determine the binding affinity of an unlabeled compound (like this compound) for the NMDA receptor by measuring its ability to compete with a radiolabeled ligand that binds to a known site. For a non-competitive channel blocker, a common radioligand is [³H]MK-801.

Objective: To determine the inhibitor constant (Ki) of this compound for the NMDA receptor ion channel.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand)

-

This compound hydrochloride

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of [³H]MK-801 (typically at or below its Kd).

-

Increasing concentrations of this compound (or vehicle for total binding).

-

For non-specific binding wells, add a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion flow through NMDA receptors in individual neurons and to quantify the blocking effect of this compound.

Objective: To determine the IC50 of this compound for blocking NMDA receptor-mediated currents.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

External solution (containing physiological concentrations of ions, glutamate, and glycine)

-

Internal solution (for the patch pipette, mimicking the intracellular ionic environment)

-

This compound hydrochloride

Procedure:

-

Cell/Slice Preparation: Prepare cultured neurons or acute brain slices containing neurons that express NMDA receptors.

-

Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 3-5 MΩ when filled with internal solution.

-

Obtaining a Whole-Cell Recording:

-

Under visual guidance using a microscope, carefully approach a neuron with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell configuration.

-

-

Voltage-Clamp Recording:

-

Clamp the membrane potential at a negative holding potential (e.g., -70 mV) to maintain the Mg²⁺ block of the NMDA receptor.

-

To elicit NMDA receptor currents, depolarize the membrane to a more positive potential (e.g., +40 mV) to relieve the Mg²⁺ block and apply a solution containing glutamate and glycine.

-

-

Application of this compound:

-

After establishing a stable baseline NMDA receptor current, apply increasing concentrations of this compound to the external solution.

-

Record the NMDA receptor-mediated current at each concentration of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor current in the absence and presence of different concentrations of this compound.

-

Plot the percentage of current inhibition against the logarithm of the this compound concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis

This technique is used to measure the concentration of neurotransmitters, such as glutamate, in the extracellular fluid of the brain of a living animal and to assess the effect of a drug like this compound on neurotransmitter levels.

Objective: To determine the effect of this compound administration on extracellular glutamate levels in a specific brain region (e.g., the striatum or hippocampus).

Materials:

-

Stereotaxic apparatus for surgery

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometry detection for glutamate analysis

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrochloride

-

Anesthetized or freely moving rat/mouse

Procedure:

-

Surgical Implantation of the Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula directed at the brain region of interest.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

-

Baseline Collection: Collect several baseline samples to establish the basal extracellular glutamate concentration.

-

This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Sample Collection: Continue to collect dialysate samples to measure the effect of this compound on extracellular glutamate levels over time.

-

Sample Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with a sensitive detection method.

-

Data Analysis:

-

Express the glutamate concentration in each sample as a percentage of the average baseline concentration.

-

Plot the percentage change in glutamate concentration over time.

-

Use statistical analysis (e.g., ANOVA) to determine if this compound significantly alters extracellular glutamate levels compared to a vehicle control group.

-

Visualizations

Experimental Workflow for In Vitro Characterization of this compound

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound serves as a well-characterized, albeit clinically unsuccessful, example of a non-competitive NMDA receptor antagonist. Its mechanism of action through ion channel blockade provides a clear rationale for its neuroprotective potential in preclinical models of excitotoxicity. The lack of translation to clinical efficacy highlights the complexities of treating acute ischemic stroke and the challenges in targeting the glutamatergic system. The methodologies and data presented in this guide offer a foundational understanding of this compound's interaction with the NMDA receptor, which can inform future research and development of novel modulators of glutamatergic neurotransmission.

References

- 1. Frontiers | Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs [frontiersin.org]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the NMDA Receptor: An In-depth Technical Guide to the Cellular and Molecular Targets of Aptiganel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel (also known as Cerestat or CNS-1102) is a well-documented non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting excessive glutamate-induced excitotoxicity, a key process in ischemic brain injury.[1][2][3][4][5] While its interaction with the NMDA receptor is extensively studied, evidence suggests that this compound's pharmacological profile may extend to other cellular and molecular targets. This technical guide provides a comprehensive overview of the known and potential non-NMDA receptor targets of this compound, detailing the experimental methodologies used to investigate such interactions and presenting available data in a structured format.

Identified and Potential Non-NMDA Receptor Targets

While specific quantitative binding data for this compound at non-NMDA targets is not extensively available in the public domain, early pharmacological profiling has suggested potential interactions with other receptor systems. These interactions, although not as potent as its affinity for the NMDA receptor, may contribute to its overall pharmacological and side-effect profile.

Dopamine D2 Receptors

Some reports indicate that this compound possesses an affinity for dopamine D2 receptors. This interaction could potentially contribute to some of the central nervous system (CNS) effects observed in clinical trials, such as sedation, confusion, and psychotomimetic symptoms.

Sigma Receptors

An affinity for sigma receptors has also been reported for this compound. Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cell survival.

Serotonin (5-HT) Receptors

While direct binding of this compound to serotonin receptors has not been explicitly detailed in the available literature, the structural similarity of some NMDA receptor antagonists to ligands of serotonergic systems makes this a plausible area for further investigation.

Quantitative Data on Non-NMDA Receptor Interactions

As of the latest available data, specific quantitative binding affinities (Ki) or functional potencies (IC50/EC50) for this compound at dopamine D2, sigma, and serotonin receptors have not been published. To provide context for the typical affinities of ligands at these targets, the following table summarizes the binding data for well-characterized reference compounds.

| Receptor Subtype | Reference Ligand | Ki (nM) | Radioligand | Tissue/Cell Line |

| Dopamine D2 | Spiperone | 0.1 - 1.0 | [3H]-Spiperone | Rat Striatum |

| Haloperidol | 1.0 - 10.0 | [3H]-Spiperone | Human Recombinant | |

| Sigma-1 | (+)-Pentazocine | 2.0 - 10.0 | [3H]-(+)-Pentazocine | Guinea Pig Brain |

| Haloperidol | 1.0 - 5.0 | [3H]-(+)-Pentazocine | Rat Liver | |

| Sigma-2 | DTG | 10.0 - 50.0 | [3H]-DTG | Rat Liver |

| Ifenprodil | 50.0 - 100.0 | [3H]-DTG | Human Cell Lines | |

| Serotonin 5-HT1A | 8-OH-DPAT | 0.5 - 2.0 | [3H]-8-OH-DPAT | Rat Hippocampus |

| Buspirone | 10.0 - 50.0 | [3H]-8-OH-DPAT | Human Recombinant |

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the interaction of a compound like this compound with its potential non-NMDA targets.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor.

-

Tissue/Cell Membrane Preparation:

-

Homogenize the tissue (e.g., rat striatum for D2 receptors, guinea pig brain for sigma receptors) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a reaction tube, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of a known, non-radioactive ligand for the receptor.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the physiological response of a cell upon drug-receptor interaction, determining whether the drug acts as an agonist, antagonist, or inverse agonist.

Dopamine D2 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

Cell Culture:

-

Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Culture the cells in appropriate media until they reach the desired confluency.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add varying concentrations of the test compound (this compound) in the presence of a known D2 receptor agonist (e.g., quinpirole).

-

Incubate for a specific time at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC50 value for the inhibition of the agonist-induced decrease in cAMP.

-

Sigma-1 receptors are known to modulate intracellular calcium signaling.

-

Cell Culture and Loading:

-

Use a cell line endogenously expressing or overexpressing the sigma-1 receptor (e.g., NG-108 or SH-SY5Y cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Place the cells on the stage of a fluorescence microscope or in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a known sigma-1 receptor agonist (e.g., (+)-pentazocine) to induce a calcium response.

-

In separate experiments, pre-incubate the cells with varying concentrations of the test compound (this compound) before adding the agonist.

-

-

Fluorescence Measurement:

-

Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence change in response to the agonist.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration.

-

Determine the IC50 value.

-

Conclusion

This compound's primary and most potent pharmacological action is the blockade of the NMDA receptor ion channel. While there are indications of its interaction with dopamine D2 and sigma receptors, the lack of specific quantitative data in the published literature suggests that these are likely secondary and less potent activities. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound's or other novel compounds' interactions with these non-NMDA targets. A comprehensive understanding of a drug's full pharmacological profile is crucial for elucidating its complete mechanism of action and for interpreting its clinical efficacy and side-effect profile. Further research is warranted to definitively quantify the affinity and functional activity of this compound at these and other potential off-target sites.

References

- 1. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Safety and tolerability study of this compound hydrochloride in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

The Rise and Fall of Aptiganel: A Historical and Technical Review of a Neuroprotective Candidate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel (Cerestat, CNS-1102) emerged in the 1990s as a promising neuroprotective agent, offering a beacon of hope for mitigating the devastating neuronal damage caused by ischemic stroke and traumatic brain injury (TBI). Its mechanism, targeting the N-methyl-D-aspartate (NMDA) receptor, was firmly rooted in the prevailing understanding of excitotoxicity-mediated cell death. Preclinical studies showcased remarkable efficacy, fueling optimism for its clinical translation. However, this optimism culminated in the suspension of late-stage clinical trials due to a lack of efficacy and safety concerns. This in-depth technical guide provides a comprehensive historical perspective on the development of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols that defined its journey. Through a critical examination of its trajectory, this whitepaper aims to provide valuable insights for the ongoing quest for effective neuroprotective therapies.

Introduction: The Excitotoxicity Hypothesis and the Dawn of this compound

The concept of excitotoxicity, where excessive stimulation by excitatory amino acids like glutamate leads to neuronal death, has been a cornerstone of neuroprotection research. During ischemic events, the disruption of cellular energy metabolism leads to an uncontrolled release of glutamate into the synaptic cleft. This glutamate surge over-activates postsynaptic receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The subsequent massive influx of calcium ions (Ca2+) through the NMDA receptor channel triggers a cascade of intracellular events, including the activation of proteases, lipases, and endonucleases, ultimately culminating in neuronal demise.

This compound hydrochloride (N-[1-naphtyl]-N'-[3-ethylphenyl]-N'-methyl-guanidine hydrochloride), also known as CNS-1102 or Cerestat, was developed as a selective, non-competitive antagonist of the NMDA receptor.[1][2] Its proposed mechanism of action was to block the ion channel of the NMDA receptor, thereby preventing the pathological influx of Ca2+ and interrupting the excitotoxic cascade.[1][2] This targeted approach, backed by a strong scientific rationale, positioned this compound as a leading candidate for neuroprotection in acute neurological injuries.

Mechanism of Action: Targeting the NMDA Receptor

This compound is a high-affinity ligand for the ion-channel site of the NMDA receptor-channel complex.[1] Unlike competitive antagonists that bind to the glutamate recognition site, this compound acts as an uncompetitive, open-channel blocker. This means it binds within the ion channel pore when the receptor is activated by both glutamate and its co-agonist, glycine. This binding physically obstructs the flow of ions, primarily Ca2+, into the neuron. The voltage-dependent nature of this block, with the antagonist being more effective at depolarized membrane potentials characteristic of ischemic conditions, was considered a particularly advantageous feature.

dot

Figure 1: NMDA Receptor Signaling Pathway in Ischemia and Site of this compound Intervention.

Preclinical Development: A Profile of Promise

This compound demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and traumatic brain injury.

Ischemic Stroke Models

In rodent models of focal cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO), this compound consistently reduced the volume of brain damage.

-

Efficacy: When administered up to one hour after permanent or temporary MCAO in rats, this compound reduced infarct volume by 40% to 70%. One study utilizing a 15-minute temporary focal ischemia model in rats found that an intravenous bolus of 1.13 mg/kg followed by a 3.75-hour infusion of 0.33 mg/kg/h significantly reduced neuronal damage in both the cortex and striatum.

Table 1: Summary of Preclinical Efficacy of this compound in Ischemic Stroke Models

| Animal Model | Ischemia Model | This compound Dose | Outcome Measure | Efficacy | Reference |

| Rat | Permanent/Temporary MCAO | Not Specified | Infarct Volume | 40-70% reduction | |

| Rat | 15-min Temporary MCAO | 1.13 mg/kg bolus + 0.33 mg/kg/h infusion | Neuronal Damage Score | Significant reduction | |

| Rat | 15-min Temporary MCAO | 1.13 mg/kg bolus + 0.33 mg/kg/h infusion | Axon/Myelin Optical Density | Significantly higher (less damage) |

Note: Detailed dose-response data correlating specific doses with the 40-70% infarct volume reduction are not consistently available in the reviewed literature.

Traumatic Brain Injury Models

This compound also showed promise in animal models of TBI, where it was found to decrease contusion volume and hemispheric swelling.

Pharmacokinetics in Preclinical Models

Experimental Protocols: Preclinical

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used preclinical model to mimic human ischemic stroke. The following is a generalized protocol based on common practices.

dot

Figure 2: Generalized Experimental Workflow for a Preclinical MCAO Study.

Methodology:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are commonly used. Animals are anesthetized, and physiological parameters such as body temperature, blood pressure, and blood gases are monitored and maintained within a normal range.

-

MCAO Procedure: The intraluminal filament model is frequently employed. A surgical filament is introduced into the external carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion: For transient ischemia, the filament is left in place for a specific duration (e.g., 60-120 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.

-

Drug Administration: this compound or a vehicle control is administered, typically intravenously, at a predetermined time relative to the onset of ischemia or reperfusion.

-

Outcome Assessment: At a specified time point (e.g., 24 or 48 hours) after MCAO, neurological deficits are assessed using standardized scoring systems. The animals are then euthanized, and the brains are removed for infarct volume measurement using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).

Clinical Development: From Promise to Disappointment

The promising preclinical data propelled this compound into clinical trials for acute ischemic stroke.

Phase II/III Clinical Trial Design

A nested Phase II/III randomized, double-blind, placebo-controlled trial was conducted between July 1996 and September 1997 to evaluate the efficacy and safety of this compound in patients with acute ischemic stroke.

-

Patient Population: 628 patients with hemispheric ischemic stroke were enrolled at 156 medical centers.

-

Inclusion/Exclusion Criteria (General):

-

Inclusion: Patients with acute ischemic stroke symptoms presenting within 6 hours of onset.

-

Exclusion: Mild symptoms (NIHSS < 6), severe obtundation, sustained hypertension or hypotension, and clinically significant hypoglycemia. The use of other investigational drugs, including thrombolytic agents, was prohibited.

-

-

Treatment Arms:

-

Placebo: (n=214)

-

Low-Dose this compound: 3 mg IV bolus followed by a 0.5 mg/h infusion for 12 hours (n=200).

-

High-Dose this compound: 5 mg IV bolus followed by a 0.75 mg/h infusion for 12 hours (n=214).

-

-

Primary Efficacy Endpoint: Modified Rankin Scale (mRS) score at 90 days after stroke onset.

-

Secondary Endpoints: Mortality and change in the National Institutes of Health Stroke Scale (NIHSS) score at 7 days.

dot

Figure 3: this compound Phase II/III Clinical Trial Workflow.

Clinical Trial Outcomes: A Failure to Translate

The trial was suspended by the sponsor and the independent data and safety monitoring board due to a lack of efficacy and a potential imbalance in mortality.

Table 2: Key Efficacy and Safety Outcomes of the this compound Phase II/III Stroke Trial

| Outcome Measure | Placebo (n=214) | Low-Dose this compound (n=200) | High-Dose this compound (n=214) | p-value | Reference |

| Median mRS at 90 days | 3 | 3 | 3 | 0.31 | |

| Mean change in NIHSS at 7 days | -0.8 | N/A | +0.9 | 0.04 (vs High-Dose) | |

| Mortality at 120 days | 19.2% | 22.5% | 26.3% | 0.39 (vs Placebo) | |

| 0.06 (vs Placebo) |

N/A: Data not available in the reviewed literature.

The results were unequivocal: this compound failed to improve clinical outcomes in patients with acute ischemic stroke. Furthermore, the high-dose group showed a trend towards increased mortality, raising significant safety concerns.

Pharmacokinetics and Adverse Effects in Humans

-

Pharmacokinetics: In humans, this compound has a half-life of approximately 4 hours and a mean clearance of 18 mL/min per kilogram.

-

Adverse Effects: The dose-limiting adverse effects of this compound in humans were increases in blood pressure and central nervous system (CNS) disturbances. These included blurred vision, nystagmus, numbness, dizziness, sedation, euphoria, disinhibition, hallucinations, psychomotor retardation, paranoia, and catatonia at higher doses. In a safety and tolerability study, a 4.5 mg bolus followed by a 0.75 mg/h infusion raised systolic blood pressure by an average of 30 mm Hg.

Table 3: Common Adverse Events in this compound Clinical Trials

| Adverse Event | Frequency |

| Cardiovascular | |

| Hypertension | Common |

| Central Nervous System | |

| Sedation | Common, profound at higher doses |

| Dizziness | Common |

| Blurred Vision / Nystagmus | Common |

| Numbness / Paresthesiae | Common |

| Agitation / Hallucinations | Reported, can be prolonged |

Note: A detailed breakdown of the number of patients experiencing each adverse event per treatment arm is not available in the reviewed literature.

Post-Mortem: Why Did this compound Fail?

The failure of this compound, despite its strong preclinical promise, is a cautionary tale in drug development and highlights the complexities of translating therapies from animal models to humans. Several factors likely contributed to its downfall:

-

Narrow Therapeutic Window: The doses of this compound required for neuroprotection in animal models were vastly higher than what could be safely tolerated in humans. The emergence of significant cardiovascular and psychotomimetic side effects at doses approaching the therapeutic range severely limited its clinical utility.

-

Heterogeneity of Stroke: Preclinical studies often use homogenous animal populations with well-defined ischemic insults. In contrast, human stroke is a highly heterogeneous disease with variations in etiology, location, and severity of the infarct, as well as the presence of comorbidities. A single-target agent like this compound may be insufficient to address this complexity.

-

Timing of Intervention: While preclinical studies showed efficacy with administration up to an hour post-insult, the clinical trial enrolled patients up to 6 hours after stroke onset. The therapeutic window for NMDA receptor antagonism may be much shorter than initially thought.

-

Detrimental Effects of Glutamate Blockade: The finding that the placebo group had a slightly better neurological improvement at 7 days and lower mortality suggests that blocking NMDA receptors, which are crucial for normal synaptic function and neuronal survival, may have detrimental effects in an unselected stroke population.

Conclusion: Lessons Learned from this compound

The story of this compound's development provides invaluable lessons for the field of neuroprotection. It underscores the critical importance of a wide therapeutic window and the challenges of translating findings from homogenous preclinical models to the heterogeneous clinical reality of stroke. The failure of this compound and other NMDA receptor antagonists has prompted a shift in neuroprotection research towards multi-target therapies, agents with better safety profiles, and a more nuanced understanding of the temporal dynamics of ischemic injury. While this compound did not fulfill its initial promise, the rigorous scientific investigation into its potential has significantly advanced our understanding of the pathophysiology of acute brain injury and continues to inform the development of the next generation of neuroprotective agents.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Aptiganel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo rodent studies with Aptiganel (also known as CNS 1102), a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The primary application of this compound in preclinical rodent models has been as a neuroprotective agent in the context of focal cerebral ischemia.

Introduction

This compound is a high-affinity antagonist that acts within the ion channel pore of the NMDA receptor.[1] In the event of ischemic stroke, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, generation of reactive oxygen species, and ultimately, neuronal cell death. By blocking the NMDA receptor's ion channel, this compound mitigates this excitotoxicity and has demonstrated neuroprotective effects in animal models of stroke.[2][3] In rat models of permanent middle cerebral artery occlusion (MCAo), this compound has been shown to reduce cerebral infarct volume by as much as 66%.[4]

Quantitative Data Summary

The following tables summarize key quantitative data derived from preclinical and clinical studies of this compound. This information is essential for dose selection and study design in in vivo rodent experiments.

Table 1: this compound Dosage and Administration in Rodent Studies

| Parameter | Value | Species | Route of Administration | Notes |

| Neuroprotective Dose | 250 µg/kg | Rat | Intravenous (IV) | This dose was identified as the minimum effective dose for neuroprotection.[4] |

| Plasma Concentration | 10 ng/mL | Rat | Intravenous (IV) | This plasma concentration is associated with the minimum neuroprotective dose. |

Table 2: this compound Dosage in Human Clinical Trials (for reference)

| Parameter | Value | Route of Administration | Notes |

| Tolerable Dose | 4.5 mg bolus followed by 0.75 mg/h infusion for 12 hours | Intravenous (IV) | This dose produced plasma concentrations shown to be neuroprotective in animal models. |

| Maximum Tolerated Dose (in healthy volunteers) | >30 µg/kg (as a 15-minute bolus) | Intravenous (IV) | Higher doses led to dose-dependent central nervous system effects and increases in systolic blood pressure. |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in a rodent model of focal cerebral ischemia.

Middle Cerebral Artery Occlusion (MCAo) in Rats

This surgical procedure is a widely used model to mimic human ischemic stroke.

Materials:

-

Male Sprague-Dawley or Fischer-344 rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature at 37°C

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

4-0 silicone-coated nylon suture

-

Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat on a heating pad to maintain normothermia.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA and insert the silicone-coated 4-0 nylon suture.

-

Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, as measured by the laser Doppler, confirms occlusion.

-

For permanent MCAo, the suture is left in place. For transient MCAo, the suture is withdrawn after a defined period (e.g., 90 or 120 minutes) to allow for reperfusion.

-

Close the incision and allow the animal to recover from anesthesia.

This compound Administration

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl) for injection (vehicle)

-

Syringes and needles appropriate for intravenous injection in rats

Procedure:

-

Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to deliver the desired dose (e.g., 250 µg/kg) in a suitable injection volume.

-